molecular formula C19H18N4O7S B14324253 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate CAS No. 111055-12-0

4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate

Cat. No.: B14324253
CAS No.: 111055-12-0
M. Wt: 446.4 g/mol
InChI Key: ZREHGDMGDOEIHM-UHFFFAOYSA-M
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Description

4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with dimethylamino and dinitrophenyl groups, along with a benzenesulfonate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the introduction of a dimethylamino group. The final step involves the formation of the pyridinium salt with benzenesulfonate as the counterion.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of nitro groups, converting them into amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or nitro groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions result in the replacement of functional groups with new substituents.

Scientific Research Applications

4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions. The specific pathways and molecular targets depend on the context of its application, such as its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridine
  • 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridinium chloride
  • 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridinium bromide

Uniqueness

4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate is unique due to its specific combination of functional groups and counterion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

111055-12-0

Molecular Formula

C19H18N4O7S

Molecular Weight

446.4 g/mol

IUPAC Name

benzenesulfonate;1-(2,4-dinitrophenyl)-N,N-dimethylpyridin-1-ium-4-amine

InChI

InChI=1S/C13H13N4O4.C6H6O3S/c1-14(2)10-5-7-15(8-6-10)12-4-3-11(16(18)19)9-13(12)17(20)21;7-10(8,9)6-4-2-1-3-5-6/h3-9H,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1

InChI Key

ZREHGDMGDOEIHM-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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